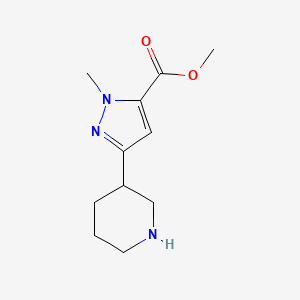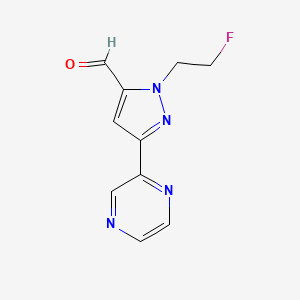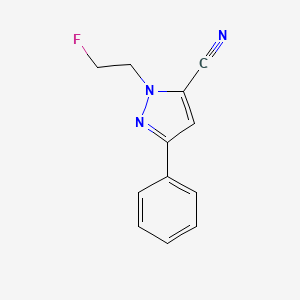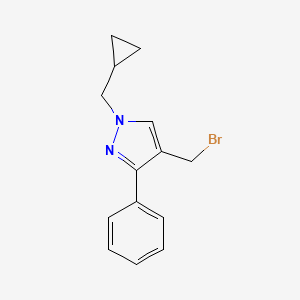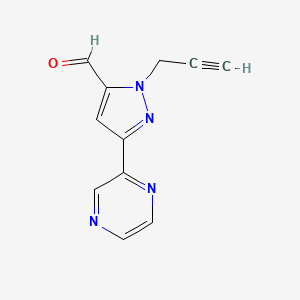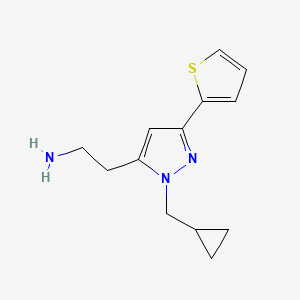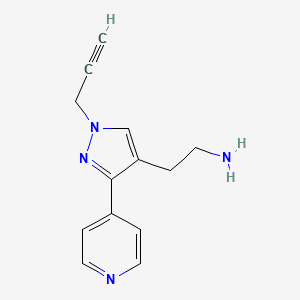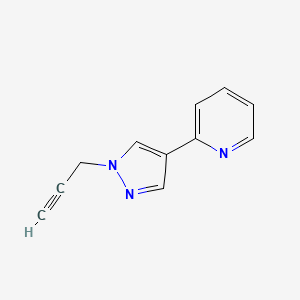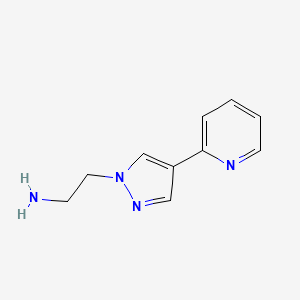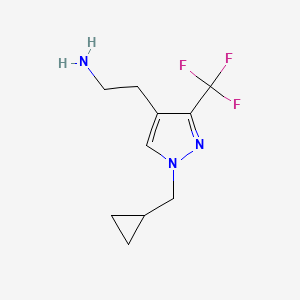
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine
Vue d'ensemble
Description
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine, commonly known as CPMTFMP, is a compound used in scientific research. It is a cyclic amino acid derivative and is known to have a range of biological activities. CPMTFMP is used in the synthesis of a variety of compounds, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
CPMTFMP has a range of scientific research applications. It has been used in the synthesis of a variety of compounds, such as 2-amino-3-cyclopropylmethyl-5-trifluoromethylpyrazole (ACPMTFMP), which has been used in the synthesis of novel antifungal agents. CPMTFMP has also been used in the synthesis of a range of peptide-based compounds, such as cyclic peptides, which have potential applications as drugs. Furthermore, CPMTFMP has been used in the synthesis of a range of other compounds, such as cyclic amines and cyclic sulfonamides, which have potential applications in drug discovery.
Mécanisme D'action
The mechanism of action of CPMTFMP is not yet fully understood. However, it is known to interact with a range of proteins, including enzymes, receptors, and transporters. It is believed to bind to these proteins and modulate their activity. It is also believed to interact with DNA, although the exact mechanism is not yet known.
Biochemical and Physiological Effects
CPMTFMP has a range of biochemical and physiological effects. It has been shown to have antifungal and antiviral activity, as well as antibacterial activity. It has also been shown to have anti-inflammatory and analgesic effects, as well as antioxidant activity. Furthermore, it has been shown to have an inhibitory effect on the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CPMTFMP has a range of advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. Furthermore, it is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, one limitation is that CPMTFMP is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research into CPMTFMP. One potential direction is to explore the potential therapeutic applications of the compound. This could involve studying the effects of CPMTFMP on different diseases and conditions, as well as exploring its potential as a drug. Another potential direction is to explore the mechanism of action of CPMTFMP in more detail. This could involve studying the interactions between CPMTFMP and proteins, as well as its interactions with DNA. Furthermore, further research could be conducted into the synthesis of CPMTFMP, in order to develop more efficient and cost-effective methods of synthesis. Finally, further research could be conducted into the potential toxicological effects of CPMTFMP, in order to assess its safety for use in humans.
Propriétés
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)9-8(3-4-14)6-16(15-9)5-7-1-2-7/h6-7H,1-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEGHHHQDPQHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



